Rhodium acetate

描述

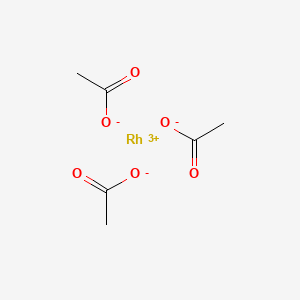

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

rhodium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOOVMQUISJERI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067178 | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26105-49-7, 42204-14-8 | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Rhodium Acetate

Preparation of Rhodium(II) Acetate (B1210297) from Hydrated Rhodium(III) Chloride

The most common precursor for synthesizing rhodium(II) acetate is hydrated rhodium(III) chloride. wikipedia.org Over the years, both traditional and optimized methods have been established for this conversion.

Traditional Methods (e.g., heating in acetic acid with sodium acetate)

The conventional preparation of rhodium(II) acetate involves the reaction of hydrated rhodium(III) chloride with sodium acetate in an acidic medium. google.com A typical procedure involves heating hydrated rhodium(III) chloride in a mixture of glacial acetic acid and a solvent like ethanol (B145695). google.com The reaction is generally conducted under reflux conditions for a specified period, after which the crude product is isolated through cooling and crystallization. google.com For instance, reacting rhodium trichloride (B1173362) trihydrate with sodium acetate trihydrate in a solvent system of glacial acetic acid and absolute ethanol under reflux for one hour can yield emerald green crystals of rhodium acetate. google.com Recrystallization from anhydrous methanol (B129727) is often employed to purify the product. google.com Yields for these traditional methods are reported in the range of 76-80%, with purity levels around 98-99%. google.com

| Reactant 1 | Reactant 2 | Solvent System | Conditions | Yield | Purity |

| Rhodium trichloride trihydrate | Sodium acetate trihydrate | Glacial acetic acid, Absolute ethanol | Reflux, 1 hr | 77% | 99% |

| Rhodium trichloride trihydrate | Sodium acetate trihydrate | Glacial acetic acid, Absolute ethanol, Ethyl acetate | Reflux, 1 hr | 76% | 98% |

Data derived from a patented synthetic method for this compound. google.com

Optimized and Scalable Synthesis Approaches

Efforts to improve the synthesis of rhodium(II) carboxylates have led to optimized and more scalable procedures. Research has shown that inorganic additives can play a crucial role in the reductive ligation of rhodium(III) salts. acs.org A recent study highlighted the intermediacy of a tetranuclear chloride-bridged species which, upon the addition of a base, converts to the final Rh₂(OAc)₄ product. researchgate.net For other rhodium(II) carboxylates, replacing traditional bases with sodium hydroxide (B78521) has been shown to suppress over-reduction to rhodium(0) and improve yields significantly. acs.org Scaling up the synthesis to produce gram quantities can be achieved in a simple reflux system, with controlled heating being important for reproducible results. acs.org These advancements aim to reduce the required excess of carboxylate ligand and allow for the synthesis to be performed as a single operation. acs.org

Synthesis of Trinuclear Rhodium(III) Acetate

A distinct species, trinuclear rhodium(III) acetate, is prepared through a different synthetic pathway, also starting from hydrated rhodium trichloride. google.compatsnap.com

Two-Step Reaction from Hydrated Rhodium Trichloride and Rhodium Hydroxide

The synthesis of trinuclear rhodium(III) acetate is efficiently achieved via a two-step process. google.compatsnap.com This method is noted for its simple operation, high reaction yield (over 90%), and high product purity (greater than 99.0%), making it suitable for industrial production. google.compatsnap.com

Step 1: Formation of Rhodium Hydroxide The first step involves dissolving hydrated rhodium trichloride in distilled water. google.compatsnap.com An aqueous solution of sodium bicarbonate is then added, and the mixture is stirred at a temperature between 20-60°C for 1-2 hours. google.compatsnap.com This reaction precipitates a yellow solid, rhodium hydroxide (Rh(OH)₃), which is isolated by filtration. google.comsamaterials.com

Step 2: Formation of Trinuclear Rhodium(III) Acetate In the second step, the isolated rhodium hydroxide solid is reacted with glacial acetic acid. google.compatsnap.com The mixture is stirred at an elevated temperature (50-100°C) for 2-4 hours. patsnap.com After the reaction, the solution is filtered, and the filtrate is concentrated to dryness to yield the final red-brown powder of trinuclear rhodium(III) acetate. google.com

| Step | Reactants | Reagents | Temperature | Duration | Product | Yield |

| 1 | Hydrated rhodium trichloride | Sodium bicarbonate, Water | 20-60°C | 1-2 hours | Rhodium hydroxide | - |

| 2 | Rhodium hydroxide | Glacial acetic acid | 50-100°C | 2-4 hours | Trinuclear rhodium(III) acetate | >90% |

Data derived from patented synthesis methods for trinuclear rhodium(III) acetate. google.compatsnap.com

Preparation of Adducts and Derivatives

Rhodium(II) acetate readily forms adducts by coordinating with various Lewis bases at its axial positions. wikipedia.org

Synthesis of Rhodium(II) Carboxylate Adducts with Nitrogenous Ligands (e.g., DBU)

Nitrogen-containing ligands show a strong affinity for the axial sites of rhodium(II) tetracarboxylate complexes. mdpi.com An example is the synthesis of adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com These adducts are prepared by adding an excess of DBU to the rhodium(II) acetate complex in a suitable solvent such as THF or ethanol. mdpi.com

In the resulting adduct, [Rh₂(μ-O₂CCH₃)₄(DBU)₂], the DBU ligand coordinates to the rhodium centers through its imido-nitrogen atom. mdpi.comresearchgate.net Single-crystal X-ray diffraction analysis provides detailed structural information. mdpi.com For the rhodium(II) acetate DBU adduct, the Rh-Rh bond distance is 2.4108(3) Å, and the axial Rh-N distance is 2.2681(3) Å. mdpi.com These adducts can exhibit intermolecular interactions, such as C-H···O hydrogen bonds, which can influence their crystal packing. mdpi.com The study of such adducts is important as the axial ligands can modify the electronic and steric properties of the dirhodium core. researchgate.net

| Adduct | Rh-Rh Bond Distance (Å) | Rh-N Bond Distance (Å) | Coordination Site |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) | Axial, via imido-nitrogen |

Structural data from single-crystal X-ray diffraction analysis. mdpi.com

Structural Elucidation and Spectroscopic Characterization of Rhodium Acetate Complexes

Dimeric Paddlewheel Structure and Metal-Metal Bonding

Rhodium(II) acetate (B1210297), with the chemical formula Rh₂(CH₃COO)₄, is a well-studied coordination compound that prominently features a dimeric "paddlewheel" or "Chinese lantern" structure. wikipedia.orgwikipedia.org This structural motif is characteristic of several transition metal carboxylate complexes. wikipedia.orgwikipedia.org The core of the complex consists of two rhodium atoms held in close proximity by four bridging acetate ligands. wikipedia.orgtennessee.edu

Coordination Geometry and Ligand Environment

Each rhodium atom in the dimer exhibits a distorted octahedral coordination geometry. wikipedia.orgchemeurope.com The equatorial positions are occupied by the oxygen atoms of the four bridging acetate ligands. These acetate groups act as bidentate ligands, each spanning the two rhodium centers. The axial positions, which are perpendicular to the Rh-Rh bond axis, can be occupied by weakly bound ligands, often solvent molecules like water, or can remain vacant. wikipedia.org This coordination environment creates a distinctive cage-like structure. nih.gov The ligands in the axial positions are relatively labile and can be readily exchanged, which is a key feature of the reactivity of these complexes. mdpi.com

The general structural motif for Rh(II) carboxylate adducts involves four equatorial ligands bridging the dirhodium core and two axial ligands occupying the remaining coordination sites on each rhodium atom. mdpi.com While equatorial ligand exchange is possible, it often requires more forcing conditions compared to the facile exchange of axial ligands. mdpi.com

Rh-Rh Bond Length Analysis and Comparisons

A defining feature of the rhodium(II) acetate dimer is the presence of a metal-metal bond between the two rhodium atoms. wikipedia.org The length of this Rh-Rh bond is a sensitive parameter that is influenced by the nature of both the bridging and axial ligands. researchgate.net

In the hydrated form of rhodium(II) acetate, [Rh₂(μ-O₂CCH₃)₄(H₂O)₂], the Rh-Rh bond length is approximately 2.39 Å. wikipedia.org This distance is indicative of a single bond. The nature of the axial ligand can influence this bond length. For example, in the bis(DBU) adduct, [Rh₂(μ-O₂CCH₃)₄(DBU)₂], the Rh-Rh bond distance is slightly longer at 2.4108(3) Å. mdpi.comresearchgate.net

Comparing rhodium(II) acetate to its trifluoroacetate (B77799) counterpart, Rh₂(O₂CCF₃)₄, reveals the electronic influence of the carboxylate ligand on the Rh-Rh bond. The Rh-Rh bond length in the trifluoroacetate complex is shorter, at 238 pm (2.38 Å). This shortening is attributed to the strong electron-withdrawing effect of the trifluoromethyl groups, which increases the Lewis acidity of the rhodium centers and strengthens the metal-metal interaction. The Rh-Rh bond length can vary in the range of 2.38 to 2.52 Å depending on the nature of the axial ligand. researchgate.net

Table 1: Comparison of Rh-Rh Bond Lengths in Various Dirhodium Complexes

| Compound | Rh-Rh Bond Length (Å) |

| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | 2.39 wikipedia.org |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) mdpi.comresearchgate.net |

| Rh₂(O₂CCF₃)₄ | 2.38 |

| [Rh₂(μ-O₂CCH₃)₄(pyridine)₂] | 2.3963(2) mdpi.com |

Spectroscopic Techniques for Characterization

A variety of spectroscopic techniques are instrumental in elucidating the structure and bonding of rhodium acetate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ³¹P)

NMR spectroscopy is a powerful tool for characterizing this compound complexes in solution.

¹H NMR: In the ¹H NMR spectrum of rhodium(II) acetate adducts, the protons of the acetate methyl groups typically appear as a singlet. For instance, in a CDCl₃ solution of the bis(DBU) adduct of rhodium(II) acetate, the methyl protons of the bridging acetates are observed as a singlet at 1.83 ppm. mdpi.com The signals for the axial ligands are also observable and can provide information about their coordination. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the complex. The carboxylate carbons of the bridging acetate ligands in the bis(DBU) adduct appear at 190.96 ppm in CDCl₃. mdpi.com The chemical shifts of the ligand carbons can also be identified. mdpi.comtandfonline.com Studies have shown that upon adduct formation, the ¹³C chemical shifts of the ligand can vary from approximately -10 to +6 ppm. researchgate.net

¹⁵N NMR: For adducts with nitrogen-containing ligands, ¹⁵N NMR spectroscopy is particularly informative. The formation of a Rh-N bond causes a significant change in the ¹⁵N chemical shift. nih.gov The coordination chemical shift (Δδ = δ(adduct) - δ(ligand)) can range from approximately -9 ppm for aliphatic ligands to around -40 ppm for heteroaromatic species. researchgate.netnih.gov

³¹P NMR: When phosphine (B1218219) ligands are incorporated, ³¹P NMR is a valuable technique. ias.ac.inresearchgate.net It can be used to monitor the coordination of the phosphine to the rhodium center. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the this compound complex and its ligands. The positions of the carboxylate stretching frequencies are particularly diagnostic of the coordination mode.

In rhodium(II) acetate, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups are key features. For instance, in rhodium(II) citrate (B86180), the intense absorptions at 1630 cm⁻¹ and 1564 cm⁻¹ are assigned to the asymmetric and symmetric stretching modes of the carboxylate groups, respectively. nih.gov The difference between these two frequencies (Δν) can provide information about the coordination of the carboxylate group. A Δν value of 184 cm⁻¹ in rhodium(II) citrate suggests a bridged or chelated bidentate coordination. nih.gov In a tris-(dirhodium(II,II) tetraacetate) metallodendrimer, the C=O stretching vibration is observed at 1545 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the this compound complex. The electronic absorption spectrum of rhodium(II) acetate in aqueous solution is characterized by a broad band in the visible region. researchgate.net

This prominent band, typically observed around 584 nm, is attributed to the π(Rh₂) → σ(Rh₂) electronic transition and is characteristic of the paddlewheel structure with a Rh-Rh bond. mdpi.comresearchgate.net The position and intensity of this band are sensitive to the axial ligands. nih.gov For example, coordination of methionine to the axial positions of rhodium(II) tetraacetate causes noticeable changes in the UV-Vis spectrum. nih.gov A weaker band observed around 440 nm is assigned to the π(Rh₂) → σ(Rh-Oeq) transition. nih.gov The stability of this compound complexes in solution can also be monitored over time using UV-Vis spectroscopy. mdpi.com

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) has been instrumental in elucidating the detailed three-dimensional structure of rhodium(II) acetate and its derivatives. These studies reveal a characteristic paddlewheel-type dimeric structure. researchgate.net The core of this structure consists of a pair of rhodium atoms held in close proximity by four bridging acetate ligands. chemeurope.comwikipedia.org Each rhodium atom typically exhibits an octahedral coordination geometry, being bonded to four oxygen atoms from the acetate groups, the other rhodium atom, and often an axial ligand, such as water. wikipedia.org The Rh-Rh bond length is a critical parameter and is sensitive to the nature of any axial ligands, generally varying between 2.38 to 2.52 Å. researchgate.net

A notable example is the crystal structure of the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct of rhodium(II) acetate, [Rh₂(μ-O₂CCH₃)₄(DBU)₂]. Single-crystal XRD analysis of this complex revealed a Rh-Rh bond distance of 2.4108(3) Å. mdpi.com In this structure, the DBU ligand coordinates to the axial position of the rhodium atoms through its imido-nitrogen. mdpi.com

Similarly, a chain complex of rhodium(II) acetate with 1,4-diazabicyclo[2.2.2]octane (dabco), formulated as [Rh₂(CH₃CO₂)₄(dabco)], has been characterized by single-crystal X-ray diffraction. jst.go.jpcapes.gov.br The analysis showed a linear chain structure with alternating dirhodium tetraacetate units and dabco ligands. The Rh-Rh bond length in this complex was determined to be 2.3598(15) Å. jst.go.jpcapes.gov.br

The crystal structure of rhodium(II) acetate can also accommodate solvent molecules. For instance, the crystallization of a DBU adduct from chloroform (B151607) resulted in the inclusion of chloroform molecules within the crystal lattice, which were involved in intermolecular C-H···O interactions. mdpi.com The structural details obtained from XRD are crucial for understanding the steric and electronic effects that govern the catalytic activity of these complexes.

Interactive Table: Crystallographic Data for Selected this compound Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Rh-Rh Bond Length (Å) | Reference |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂]·4CHCl₃ | C₂₆H₄₄N₄O₈Rh₂·4CHCl₃ | - | - | - | - | - | - | 2.4108(3) | mdpi.com |

| [Rh₂(CH₃CO₂)₄(dabco)] | C₁₄H₂₄N₂O₈Rh₂ | Monoclinic | C2/c | 10.274(6) | 15.689(10) | 11.547(7) | 97.202(13) | 2.3598(15) | jst.go.jpcapes.gov.br |

| Dirhodium tetraacetate dihydrate | C₈H₁₆O₁₀Rh₂ | - | - | - | - | - | - | 2.39 | chemeurope.comwikipedia.orgwikipedia.org |

Thermal Analysis (TGA, DTG, DTA, DSC) and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of this compound complexes. researchgate.netresearchgate.netamericanpharmaceuticalreview.comslideshare.net These methods provide valuable information on dehydration processes, decomposition temperatures, and the nature of the decomposition products. researchgate.net

The non-isothermal decomposition of this compound monohydrate (Rh(CH₃COO)₂·H₂O) has been studied in a nitrogen atmosphere. researchgate.netresearchgate.net TGA and DTG curves show distinct mass loss steps corresponding to dehydration and subsequent decomposition. aip.org The initial step is the loss of water molecules, followed by the decomposition of the anhydrous acetate. researchgate.net

In an inert atmosphere like nitrogen, the decomposition of this compound to metallic rhodium (Rh°) occurs at temperatures between 300–400°C. researchgate.netresearchgate.net The mechanism is believed to involve the in-situ generation of carbon monoxide (CO) from the decomposition of the acetate groups, which then reduces the rhodium ions to the metallic state. aip.org This reductive decomposition pathway at relatively low temperatures is a key characteristic. researchgate.net A gradual weight loss of approximately 50% up to 510°C is attributed to the removal of the organic framework. researchgate.netaip.org

DSC and DTA curves complement the TGA data by indicating whether the decomposition processes are endothermic or exothermic. The dehydration step is typically endothermic. From DSC measurements, thermodynamic parameters such as enthalpy (ΔH) and heat capacity (Cp) changes for the dehydration and decomposition processes can be calculated. researchgate.net

The final solid product of the thermal decomposition is typically metallic rhodium, which can be identified using techniques like X-ray powder diffraction. researchgate.netresearchgate.net The volatile decomposition products have been identified in studies of similar metal acetates to include acetic acid, acetone, and carbon dioxide. researchgate.net

Interactive Table: Thermal Decomposition Data for this compound

| Technique | Atmosphere | Temperature Range (°C) | Observed Events | Decomposition Products | Reference |

| TGA/DTG, DTA, DSC | Nitrogen | up to 400 | Dehydration, Decomposition | Metallic Rhodium (solid), CO, Acetic Acid, Acetone, CO₂ (volatile) | researchgate.netresearchgate.netaip.org |

| TGA | Nitrogen | 300 - 450 | Reductive decomposition | Metallic Rhodium | researchgate.netaip.org |

| TGA | Nitrogen | up to 510 | ~50% weight loss | - | researchgate.netaip.org |

| TGA/DSC | Hydrogen | near 120 | Reduction to Rh° | Metallic Rhodium | researchgate.netresearchgate.net |

Theoretical and Computational Studies on Rhodium Acetate

Quantum Chemistry Studies on Electronic Structure and Bonding

Quantum chemistry provides a powerful lens through which the electronic structure and bonding within rhodium acetate (B1210297) can be scrutinized. These studies have been instrumental in understanding the nature of the rhodium-rhodium bond and its influence on the complex's reactivity.

Density Functional Theory (DFT) has emerged as a primary tool for investigating rhodium acetate complexes. mdpi.comnih.gov DFT calculations have been utilized to explore various facets of these systems, from the geometries of ground and transition states to the energetics of reaction pathways. researchgate.netchemrxiv.org

Initial non-relativistic DFT studies, however, consistently overestimated the rhodium-rhodium bond length compared to experimental data. mdpi.comduke.edu For instance, a study using the BLYP functional calculated the Rh-Rh bond length to be 2.439 Å, while another study with the B3LYP functional on diaquo rhodium formate (B1220265) reported a length of 2.454 Å. mdpi.com The experimentally determined Rh-Rh bond length in diaquo this compound is a significantly shorter 2.3855±0.0005 Å. mdpi.com

These discrepancies highlighted the necessity of incorporating relativistic effects into the computational models. Subsequent studies employing relativistic DFT methods have yielded much more accurate predictions of the Rh-Rh bond length. mdpi.com

DFT calculations have also been instrumental in elucidating the mechanisms of various rhodium-catalyzed reactions. For example, in the rhodium-catalyzed allylic C–H amination, DFT studies revealed that the C–H activation of the allylic substrate is the rate-determining step, with a computed barrier of 26.8 kcal/mol. amazonaws.com Furthermore, these calculations supported a mechanism involving an oxidatively induced reductive elimination from a Rh(IV) intermediate. chemrxiv.orgamazonaws.com

In the context of carbene chemistry, DFT has been used to analyze the stability of rhodium carbenoid intermediates and to rationalize the observed stereoselectivity in cyclopropanation reactions. researchgate.netnih.gov For instance, computational studies on the cyclopropanation of electron-deficient alkenes suggested that the reaction is facilitated by a weak interaction between the carbenoid and the substrate's carbonyl group. nih.gov

The table below summarizes the application of various DFT functionals and basis sets in the study of this compound and its derivatives.

| System | DFT Functional | Basis Set | Key Finding |

| Diaquo this compound | PW91/PW91 | Christiansen-Ermler ECP | Provided the most accurate Rh-Rh bond length (2.3918 Å) compared to the experimental value (2.3855±0.0005 Å). mdpi.comduke.edu |

| Cp*Rh catalyzed allylic C–H amination | B3LYP-D3 | LACVP | Identified the C–H activation of the allylic substrate as the rate-determining step. amazonaws.com |

| Rhodium-catalyzed cyclopropanation | PBE1PBE | 6-31G(d) & MWB28 | Investigated the frontier molecular orbitals and the impact of hydrogen bonding on axial ligand binding. uni-konstanz.deresearchgate.net |

| Rhodium carbenoid intermediates | Not Specified | Not Specified | Explored the mechanisms of transannulation reactions and the origin of stereoselectivity in cyclopropanation. researchgate.net |

| Rhodium(II) tetraacetate complexes | Not Specified | Not Specified | Studied the complexation with aliphatic diamines and explored the structures of equatorial adducts. nih.gov |

The significance of relativistic effects in accurately modeling heavy elements like rhodium cannot be overstated. Early computational studies on this compound that neglected these effects consistently produced Rh-Rh bond lengths that were significantly longer than those observed experimentally. mdpi.comduke.edu

The inclusion of scalar relativistic effects, either through effective core potentials (ECPs) or all-electron methods, has proven crucial for obtaining results that align with experimental data. mdpi.com A comparative study of various DFT methods revealed that the combination of the PW91 exchange and correlation functional with the Christiansen-Ermler relativistic ECP yielded the most accurate Rh-Rh bond length for diaquo this compound, at 2.3918 Å, which is in excellent agreement with the experimental value of 2.3855±0.0005 Å. mdpi.comduke.edu The ZORA (Zeroth-Order Regular Approximation) relativistic corrections also provided good results. mdpi.comresearchgate.net

These findings underscore the importance of accounting for relativistic phenomena, which can have a substantial impact on the calculated properties of molecules containing heavy atoms, even for elements not in the third transition row. mdpi.com

The table below presents a comparison of calculated Rh-Rh bond lengths using different computational methods, highlighting the impact of relativistic corrections.

| Computational Method | Functional | Basis Set/ECP | Calculated Rh-Rh Bond Length (Å) |

| Non-relativistic | BLYP | Not Specified | 2.439 |

| Non-relativistic | B3LYP | Not Specified (for formate) | 2.454 |

| Relativistic (ECP) | PW91/PW91 | Christiansen-Ermler ECP | 2.3918 |

| Relativistic (All-electron) | PW91/PW91 | ZORA | Close to experimental value |

| Experimental Value | 2.3855±0.0005 |

Rhodium carbenoid intermediates are central to the catalytic activity of this compound in a vast number of organic transformations. nih.govrsc.org Computational studies have been pivotal in understanding the structure, stability, and reactivity of these transient species.

DFT calculations have been employed to investigate the mechanism of rhodium-catalyzed reactions involving carbenoids, such as cyclopropanation, C-H insertion, and ylide formation. researchgate.netnih.govchemrxiv.org These studies have provided insights into the factors that control the selectivity of these reactions. researchgate.net For instance, in the rhodium-catalyzed cyclopropanation of electron-deficient alkenes, computational analysis revealed that while an initial interaction with the carbonyl oxygen is favorable, the reaction can proceed through different pathways depending on the nature of the carbonyl substrate. nih.gov

The electrophilicity of rhodium carbenes is a key characteristic that has been explored computationally. nih.gov Theoretical studies have helped to explain how these highly electrophilic species can efficiently react with electron-deficient olefins. nih.gov Furthermore, computational models have been used to rationalize the observed stereoselectivity in asymmetric cyclopropanation reactions by analyzing the transition state structures. researchgate.net

The formation of the rhodium carbenoid from a diazo compound is often the rate-determining step in the catalytic cycle. rsc.org Computational investigations have shed light on the activation of diazo compounds and the subsequent generation of the carbenoid intermediate. rsc.org

Relativistic Effects in Computational Modeling

Solvation Effects in Catalytic Reactions

The solvent environment can significantly influence the outcome of catalytic reactions. rsc.org Computational methods that explicitly account for solvation effects are therefore crucial for a comprehensive understanding of this compound-catalyzed transformations in solution.

The Reference Interaction Site Model Self-Consistent Field with Spatial Electron Density Distribution (RISM-SCF-SEDD) method is a powerful theoretical tool for studying chemical reactions in solution. clockss.org This hybrid quantum chemical and statistical mechanical approach provides detailed information on both the electronic structure of the solute and the distribution of solvent molecules around it. clockss.orgresearchgate.net

A study utilizing the RISM-SCF-SEDD method investigated the solvent effects on the product selectivity in the rhodium-catalyzed oxidative coupling of 1-phenylpyrazole (B75819) with alkynes. clockss.org This reaction can yield either a naphthalene (B1677914) or a quinoline (B57606) derivative, with the product distribution being dependent on the solvent. clockss.org The computational results indicated that the reaction pathway leading to the naphthalene derivative is exothermic regardless of the solvent. clockss.org In contrast, the reductive elimination step for the formation of the quinoline derivative was found to be significantly affected by solvation and is endothermic in N,N-dimethylformamide (DMF), explaining why this product is not favored in this solvent. clockss.org

This method allows for a molecular-level understanding of how the solvent interacts with the catalyst and intermediates, influencing the energetics of the reaction and ultimately controlling the product distribution. clockss.org

Mechanism Elucidation through Computational Methods

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, and this compound-catalyzed transformations are no exception. chemrxiv.orgsnnu.edu.cn By mapping out the potential energy surfaces of reaction pathways, computational methods can identify key intermediates and transition states, providing a detailed picture of how a reaction proceeds.

For example, in the rhodium-catalyzed allylic C-H amination, DFT calculations were used to construct a catalytic mechanism that was consistent with experimental observations. chemrxiv.orgamazonaws.com The calculations supported a mechanism involving the C-H activation of the allylic substrate as the rate-determining step and an oxidatively induced reductive elimination from a Rh(IV) intermediate. chemrxiv.orgamazonaws.com

In another study, computational methods were used to investigate the rhodium-catalyzed transannulation of pyridotriazole with phenylacetylene. researchgate.net The calculations suggested that the major product is formed via a [2+2] cycloaddition to yield a metallacyclobutene intermediate, followed by reductive elimination. researchgate.net

Computational studies have also been employed to understand the divergent reactivity in rhodium-catalyzed reactions. For instance, the factors that determine whether a rhodium carbenoid intermediate will undergo cyclopropanation or form an ylide have been explored using DFT. researchgate.netnih.gov These studies provide valuable insights that can guide the development of new and more selective catalytic systems.

Catalytic Applications and Mechanistic Investigations

General Catalytic Properties of Rhodium(II) Acetate (B1210297)

Rhodium(II) acetate, with the chemical formula Rh₂(OAc)₄, is a highly effective and versatile catalyst in a variety of organic transformations. chemeurope.comscbt.commatthey.com This emerald green, air-stable solid is known for its ability to catalyze reactions under mild conditions, making it a valuable tool in organic synthesis. umich.edu Its catalytic activity stems from its unique dimeric structure, featuring a rhodium-rhodium bond and four bridging acetate ligands. wikipedia.org This structure allows for the formation of a rhodium carbene complex, which is a key intermediate in many of its catalytic cycles. rsc.org

The primary applications of rhodium(II) acetate as a catalyst include cyclopropanation of alkenes, insertion reactions into C-H and X-H bonds (where X can be nitrogen, sulfur, or oxygen), and the formation of ylides. chemeurope.comchemicalbook.com These reactions are fundamental in the synthesis of a diverse range of organic compounds, from fine chemicals to complex pharmaceutical products. chemimpex.com The electrophilicity of the metal carbene intermediate, which can be tuned by the ligands on the rhodium center, plays a crucial role in determining the chemo-, regio-, and stereoselectivity of the catalyzed reactions. rsc.org

Role as a Homogeneous Catalyst

Rhodium(II) acetate functions as a homogeneous catalyst, meaning it is soluble in the reaction medium along with the reactants. scbt.comchemimpex.com This property is advantageous as it often leads to higher reaction rates and selectivity due to the accessibility of the catalytic sites. chemimpex.com Being soluble in polar solvents, including water and various organic solvents, enhances its utility in a wide range of reaction conditions. matthey.comwikipedia.org

As a homogeneous catalyst, rhodium(II) acetate facilitates numerous transformations, including the selective allylic oxidation and carbon-carbon bond fission of olefins. oup.com Its ability to promote these reactions efficiently underscores its importance in synthetic organic chemistry. chemimpex.com The catalytic cycle for reactions involving diazo compounds, a common substrate class for rhodium(II) acetate catalysis, typically involves three main steps:

Formation of a rhodium carbene complex through the reaction of the rhodium catalyst with a diazo compound and the extrusion of nitrogen. rsc.org

The subsequent reaction of the carbene intermediate with a substrate. rsc.org

Regeneration of the catalyst to complete the cycle. illinois.edu

Comparison with Other Transition Metal Catalysts (e.g., Copper(II) Acetate)

While other transition metal catalysts, such as those based on copper, are also used for similar transformations, rhodium(II) acetate often exhibits superior reactivity and selectivity. illinois.edu For instance, in reactions involving diazo compounds, rhodium catalysts are generally more effective than copper catalysts. illinois.edu

A key difference lies in the nature of the intermediates formed and the reaction pathways they follow. With rhodium(II) acetate, reactions often proceed through a metal carbene intermediate. nih.gov In contrast, copper catalysts can sometimes act as Lewis acids, leading to different reaction outcomes. nih.govnih.gov For example, the reaction between vinyldiazoacetates and imines yields different products depending on whether a rhodium or copper catalyst is used, highlighting the critical role of the catalyst in directing the reaction pathway. nih.gov

Furthermore, rhodium(II) acetate is soluble in aqueous solutions, a property not shared by copper(II) acetate, which is only soluble in non-aqueous media. This difference in solubility makes rhodium(II) acetate more versatile for certain applications, such as in distinguishing between ribonucleosides and deoxynucleosides. chemeurope.com

Table 1: Comparison of Rhodium(II) Acetate and Copper(II) Acetate as Catalysts

| Feature | Rhodium(II) Acetate | Copper(II) Acetate |

| Common Catalytic Role | Metal Carbene Formation nih.gov | Lewis Acid / Metal Carbene Formation nih.govnih.gov |

| Reactivity with Diazo Compounds | Generally higher illinois.edu | Generally lower illinois.edu |

| Solubility in Water | Soluble chemeurope.com | Insoluble chemeurope.com |

| Selectivity | Often provides different product selectivity nih.gov | Can lead to different regio- and stereoisomers nih.gov |

C-H Functionalization Reactions

The selective functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and rhodium(II) acetate is a prominent catalyst in this field. rsc.org It facilitates the insertion of a carbene fragment into a C-H bond, enabling the formation of new carbon-carbon bonds in a direct and efficient manner. chemeurope.comontosight.ai This methodology has been extensively studied and applied to the synthesis of complex molecules. rsc.orgresearchgate.net

Rhodium-catalyzed C-H functionalization can be broadly categorized into intramolecular and intermolecular reactions, both of which have proven to be synthetically valuable. rsc.orgthieme-connect.com The success of these reactions is often dependent on the electronic and steric properties of both the substrate and the rhodium catalyst. rsc.org

Intramolecular and Intermolecular C-H Insertion

Intramolecular C-H insertion reactions catalyzed by rhodium(II) acetate are particularly useful for the construction of cyclic compounds. rsc.orgnih.gov In these reactions, the rhodium carbene intermediate reacts with a C-H bond within the same molecule, leading to the formation of a new ring. rsc.org The efficiency and selectivity of these cyclization reactions are influenced by several factors, including the stability of the transition state and the electronic nature of the C-H bond being functionalized. rsc.orgnih.gov For instance, C-H bonds adjacent to heteroatoms like oxygen are often activated towards insertion. rsc.org

Intermolecular C-H insertion involves the reaction of a rhodium carbene with a C-H bond in a separate molecule. thieme-connect.com While initially challenging due to issues of selectivity, significant progress has been made, particularly with the use of donor/acceptor-substituted carbenes. nih.govcaltech.edu These carbenes are stabilized, leading to more selective reactions. nih.gov Intermolecular C-H functionalization has been successfully applied to a variety of substrates, including alkanes and aromatic compounds. chemeurope.comrsc.org

Regioselectivity (e.g., five-membered ring formation)

A notable feature of intramolecular C-H insertion reactions catalyzed by rhodium(II) acetate is the strong preference for the formation of five-membered rings. umich.edursc.org This regioselectivity is attributed to the stability of the five-membered ring transition state. umich.edu This predictable outcome makes it a reliable method for synthesizing cyclopentane (B165970) derivatives and other five-membered heterocyclic systems. rsc.org

However, the regioselectivity can be influenced by other factors, such as steric hindrance and the electronic nature of the C-H bonds. rsc.org For example, there can be competition between the formation of five- and six-membered rings, and the outcome can sometimes be controlled by the choice of catalyst. rsc.org In certain cases, insertion into a tertiary C-H bond is favored over a secondary C-H bond. rsc.org

Table 2: Factors Influencing Regioselectivity in Rhodium-Catalyzed C-H Insertion

| Influencing Factor | Observation |

| Ring Size Preference | Strong preference for the formation of five-membered rings in intramolecular reactions. umich.edursc.org |

| C-H Bond Type | Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. rsc.org |

| Electronic Effects | C-H bonds activated by adjacent heteroatoms (e.g., oxygen) are more susceptible to insertion. rsc.org |

| Catalyst Structure | The ligands on the rhodium catalyst can influence the regiochemical outcome. rsc.org |

Stereoselective C-H Functionalization

Achieving stereoselectivity in C-H functionalization reactions is a significant goal, and rhodium catalysts have been instrumental in this area. rsc.orgthieme-connect.com By using chiral rhodium catalysts, it is possible to control the stereochemistry of the newly formed stereocenter during the C-H insertion process. illinois.edunih.gov This has led to the development of highly enantioselective and diastereoselective C-H functionalization methods. nih.govwisc.edu

The development of chiral dirhodium tetracarboxylate catalysts has been a major advance. nih.gov These catalysts create a chiral environment around the reactive rhodium carbene intermediate, influencing the approach of the substrate and leading to the preferential formation of one enantiomer or diastereomer. illinois.eduwisc.edu The stereochemical outcome of these reactions can be highly dependent on the specific structure of the chiral ligand. nih.govwisc.edu For instance, intramolecular C-H insertion has been shown to proceed with retention of configuration at the site of insertion. rsc.org

Table 3: Examples of Stereoselective C-H Functionalization with Chiral Rhodium Catalysts

| Catalyst System | Reaction Type | Key Finding | Reference |

| Chiral Rhodium(II) Carboxylates | Intermolecular C-H Insertion | Highly diastereo- and enantioselective insertions into C-H bonds using donor/acceptor-substituted diazo compounds. | nih.gov |

| Rh₂(S-TPPTTL)₄ | Intermolecular C-H Functionalization | Achieved high enantioselectivity and diastereoselectivity in the functionalization of silicon-substituted alkanes. | nih.gov |

| Rh₂(S-TCPTAD)₄ | Site-selective C-H Functionalization | Demonstrated exceptional site-selectivity and enantioselectivity at tertiary C-H bonds. | wisc.edu |

Carbene and Nitrene Transfer Chemistry

Rhodium(II) acetate is a prominent catalyst for reactions involving the transfer of carbene and nitrene moieties. rsc.org These reactive intermediates are central to a variety of synthetic transformations, enabling the construction of complex molecular architectures.

Rhodium(II) acetate effectively catalyzes the decomposition of diazo compounds to generate rhodium-carbene intermediates. umich.edulibretexts.org This process is initiated by the reaction of the diazo compound with the Lewis acidic rhodium(II) center, leading to the formation of a metal-diazo complex. caltech.edu Subsequent, rate-limiting extrusion of dinitrogen (N₂) generates the highly reactive rhodium carbenoid species. researchgate.net The stability and reactivity of this intermediate can be influenced by the ligands on the rhodium catalyst; for instance, electron-donating ligands like acetate stabilize the electrophilic carbene, leading to more selective reactions. umich.edu

The generated rhodium carbenoids can participate in a variety of subsequent reactions, including cyclopropanations, C-H insertions, and ylide formations. chemeurope.comlibretexts.org The choice of solvent can also play a role, with polar solvents often improving the yield of rhodium-catalyzed C-H insertion reactions by stabilizing polar intermediates. umich.edu

Table 1: Influence of Rhodium Catalysts on Diazo Decomposition Reactions

| Catalyst | Substrate | Reaction Type | Key Observation | Reference |

| Rh₂(OAc)₄ | Diazoacetoacetates | C-H Insertion | Favors formation of five-membered rings. | umich.edu |

| Rh₂(OAc)₄ | Aryl diazoalkanes | Homocoupling | Leads to the formation of alkenes. | researchgate.net |

| Rh₂(OAc)₄ | α,β-Unsaturated Diazo Compounds | Vinylogous Wolff Rearrangement | Produces γ,δ-unsaturated esters. | researchgate.net |

| Rhodium Triphenylacetate | Diazoacetoacetates | Aromatic Substitution | Higher yields compared to Rh₂(OAc)₄. | utsa.edu |

Rhodium(II) acetate is a widely used catalyst for the cyclopropanation of alkenes using diazo compounds. chemeurope.comwikipedia.orgwikipedia.org The reaction proceeds through the formation of a rhodium-carbene intermediate, which then reacts with an alkene in a concerted, though often asynchronous, manner to form the cyclopropane (B1198618) ring. wikipedia.orgnih.gov A key feature of this reaction is the retention of the alkene's stereochemistry in the product. wikipedia.org

The scope of the reaction is broad, encompassing electron-rich, neutral, and even electron-deficient olefins. wikipedia.orgnih.gov The choice of ligands on the rhodium catalyst can significantly influence the efficiency and selectivity of the cyclopropanation. For instance, sterically demanding carboxylate ligands like triphenylacetate can suppress side reactions such as β-hydride elimination and enhance diastereoselectivity when using α-alkyl-α-diazoesters. nih.gov

Table 2: Rhodium-Catalyzed Cyclopropanation of Various Alkenes

| Diazo Compound | Alkene | Catalyst | Product Type | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Reference |

| Aryldiazoacetates | Acrylate derivatives | Rh₂(S-TCPTAD)₄ | Cyclopropanes | - | up to 98% | nih.gov |

| α-Alkyl-α-diazoesters | Styrene (B11656) | Rh₂(TPA)₄ | Cyclopropanes | 98:2 | - | nih.gov |

| Vinyldiazoacetates | Cinnamaldehydes | Rh₂(OAc)₄ / CuPF₆ | Bicyclic compounds | 90:10 | - | nih.gov |

| Aryl diazoacetates | α-Silyl styrenes | Rh₂(S-PTAD)₄ | cis-Cyclopropane carboxylates | - | - | organic-chemistry.org |

Rhodium(II) acetate catalyzes the formation of ylides from the reaction of carbenoids with heteroatoms containing lone pairs, such as oxygen and sulfur. researchgate.net The process begins with the generation of a rhodium carbene from a diazo compound. This electrophilic carbene is then attacked by the heteroatom of a substrate like an allyl ether or sulfide (B99878) to form an oxonium or sulfonium (B1226848) ylide, respectively. chemrxiv.org

These ylides are versatile intermediates that can undergo subsequent rearrangements. A common pathway is the chemeurope.comnih.gov-sigmatropic rearrangement, which is particularly efficient when using donor/acceptor carbenoids and highly substituted allylic alcohols. acs.org This tandem ylide formation/ chemeurope.comnih.gov-sigmatropic rearrangement sequence provides a powerful method for C-C bond formation. acs.org In some cases, intramolecular researchgate.netnih.gov- or researchgate.netwikipedia.org-sigmatropic shifts can occur, leading to the synthesis of frameworks like chromenes and thiochromenes. chemrxiv.org

The Wolff rearrangement, the conversion of an α-diazocarbonyl compound into a ketene (B1206846), can be catalyzed by rhodium(II) acetate. wikipedia.org The reaction proceeds through the formation of a rhodium-carbene intermediate. scielo.org.mx This intermediate can then undergo a 1,2-rearrangement to form a ketene. wikipedia.org The resulting ketene is a reactive intermediate that can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acid derivatives. wikipedia.orgscielo.org.mx

Rhodium(II) acetate is particularly effective in promoting the vinylogous Wolff rearrangement of β,γ-unsaturated diazo ketones, leading to the formation of γ,δ-unsaturated esters. researchgate.net In the case of α-diazo thiol esters, rhodium(II) acetate catalysis facilitates a "thia-Wolff rearrangement" to produce thio-substituted ketenes. nih.gov

For example, the rhodium(II) acetate-catalyzed reaction of 3-diazo-1-(indol-3-yl)-propane-1,2-dione does not lead to the expected intramolecular cyclization but instead affords 3-acetylindole (B1664109) in significant yield through a proposed mechanism involving a Wolff rearrangement followed by decarboxylation. scielo.org.mxscielo.org.mx

Ylide Formation

Oxidation Reactions

While more renowned for carbene and nitrene transfer, rhodium acetate and related rhodium complexes also exhibit catalytic activity in certain oxidation reactions.

Rhodium complexes can catalyze the allylic oxidation of olefins, a transformation that introduces functionality at the carbon atom adjacent to a double bond. While detailed mechanisms can vary depending on the specific rhodium catalyst and oxidant, a general pathway involves the activation of an allylic C-H bond. snnu.edu.cn

Mechanistic studies on related rhodium(III) systems suggest that the catalytic cycle can be initiated by the formation of a cationic rhodium complex. snnu.edu.cn This is followed by coordination of the alkene, C-H bond cleavage to form a π-allyl rhodium intermediate, and subsequent reaction with a nucleophile. snnu.edu.cnchemrxiv.org In some cases, the reaction is believed to proceed through an allylic acetate intermediate formed via an oxidatively induced reductive elimination from a Rh(IV) species. chemrxiv.orgamazonaws.comnsf.govacs.org This allylic acetate can then undergo nucleophilic substitution to yield the final product. nsf.gov

Carbon-Carbon Bond Fission of Olefins

Rhodium(II) acetate has demonstrated its effectiveness as a homogeneous catalyst in the selective carbon-carbon bond fission of certain olefins. oup.com When styrene derivatives are treated with rhodium(II) acetate in acetic acid with the presence of t-butyl hydroperoxide, a selective cleavage of the C=C bond occurs, yielding products like benzaldehyde (B42025) or acetophenone. oup.comoup.com This catalytic system provides a method for the controlled fragmentation of specific olefinic compounds. oup.com

Research has shown that while rhodium(II) acetate catalyzes this C=C bond fission, the reaction can proceed, albeit at a much lower yield, even without the catalyst, highlighting the catalytic role of the rhodium complex. oup.com The proposed mechanism for this transformation is suggested to proceed through an ionic pathway. oup.comoup.com

In a different approach, rhodium complexes have been used to catalyze the C-C bond cleavage of 2-(azetidin-3-ylidene)acetates when reacted with aryl boronic acids. rsc.org This reaction proceeds through a "conjugate addition/β-C cleavage/protonation" strategy. rsc.org Furthermore, rhodium-catalyzed transfer hydroformylation has been developed for the dehydroformylation of aldehydes to generate olefins, a process that involves the cleavage of a C-C bond. nih.gov

Table 1: Rhodium(II) Acetate Catalyzed C-C Bond Fission of Styrene Derivatives oup.comoup.com

| Substrate | Product |

| Styrene | Benzaldehyde |

| α-Methylstyrene | Acetophenone |

| β-Methylstyrene | Benzaldehyde |

The reactions were conducted in the presence of rhodium(II) acetate and t-butyl hydroperoxide in acetic acid.

Oxidation of Alcohols

Rhodium(II) acetate is a recognized catalyst for the oxidation of alcohols. matthey.com While the broader field of alcohol oxidation often utilizes various transition metals like ruthenium and palladium, rhodium-based catalysts have their specific applications. amazonaws.com Binuclear rhodium(II) complexes, for instance, have been shown to be efficient catalysts for the oxidation of alcohols to either carboxylic acids or ketones in water. liv.ac.uk This can occur through either acceptorless dehydrogenation or aerobic oxidation using air. liv.ac.uk A key advantage of this system is the reusability of the catalyst, which can be recycled multiple times without a significant drop in activity. liv.ac.uk

The mechanism for the oxidation of primary alcohols to carboxylic acids can follow two potential pathways after the initial formation of an aldehyde. liv.ac.uk One pathway involves the catalyst-mediated dehydrogenation of a hemiacetal intermediate formed from the aldehyde. liv.ac.uk The other possibility is a base-promoted Cannizzaro reaction of the aldehyde to produce the carboxylic acid and the starting alcohol, which can then be re-oxidized. liv.ac.uk

In other related research, rhodium(III) porphyrin complexes have been studied for the aerobic oxidation of alcohols in water. rsc.org Mechanistic studies have identified a key intermediate, a porphyrin rhodium(III) methoxide (B1231860) species, and have evaluated the activation parameters for the β-C–H elimination from the rhodium-alkoxide. rsc.org

X-H Insertion Reactions (X = N, S, O)

Rhodium(II) acetate is a highly effective catalyst for insertion reactions into X-H bonds, where X can be nitrogen, sulfur, or oxygen. matthey.comchemeurope.com This type of reaction, involving the formation of a rhodium carbenoid intermediate from a diazo compound, is a powerful method for constructing new carbon-heteroatom bonds. chemeurope.comrsc.org

The pioneering work of Teyssié and coworkers brought the application of dirhodium tetraacetate in organic synthesis to the forefront, demonstrating its utility in O-H and N-H insertion reactions. chemeurope.comrsc.org The reaction of a Rh(II) carbenoid with an amine, alcohol, or thiol leads to the formal insertion product through the formation of an ylide intermediate. chemeurope.com These reactions have been the subject of intensive study for decades due to their efficiency and broad applicability. rsc.org

A landmark example of the utility of this reaction is its application in the synthesis of the antibiotic thienamycin (B194209) by Merck, which featured a rhodium(II)-catalyzed N-H insertion as a key step. rsc.org More recently, rhodium(II) acetate-catalyzed intramolecular O-H insertion was a critical transformation in the total synthesis of Maoecrystal V. rsc.org Mechanochemical conditions have also been developed for rhodium(II)-catalyzed N-H insertion reactions, offering advantages in terms of reaction time and yield compared to solution-based methods. acs.org

Table 2: Examples of Rhodium(II) Acetate Catalyzed X-H Insertion Reactions

| X | Substrate Class | Product Class | Reference |

| O | Alcohols, Diazo Compounds | Ethers | rsc.org |

| N | Amines, Diazo Compounds | Substituted Amines | rsc.orgacs.org |

| S | Thiols, Diazo Compounds | Thioethers | rsc.org |

Hydrogenation and Hydrosilylation

Rhodium(II) acetate is known to catalyze hydrogenation and hydrosilylation reactions. wikipedia.org While detailed mechanistic studies for rhodium(II) acetate itself in these reactions are not as extensively reported, the broader class of rhodium complexes is widely used for these transformations. wikipedia.orgresearchgate.netdntb.gov.ua

In the context of hydrosilylation, rhodium(II) perfluorobutyrate has been studied for the reaction with 1-alkenes, where a rhodium hydride species is involved in promoting isomerization and hydrogenation. acs.org Generally, the hydrosilylation of ketones and aldehydes can be catalyzed by various transition metal complexes, with iron being a more recent focus due to its abundance and low cost. scispace.com

For hydrogenation, dimeric rhodium(II) acetate has been shown to be an efficient and selective catalyst for the hydrogenation of terminal olefins. researchgate.net Kinetic studies on the hydrogenation of dec-1-ene suggest that the initial step involves the activation of hydrogen at only one of the rhodium centers in the dimer. researchgate.net

Parahydrogen-Induced Polarization (PHIP)

Parahydrogen-Induced Polarization (PHIP) is a technique that utilizes the spin order of parahydrogen to dramatically enhance NMR signals. nih.govoup.com This hyperpolarization method requires the chemical addition of parahydrogen to an unsaturated molecule, a process often catalyzed by transition metal complexes, including those of rhodium. nih.govoup.comrsc.org The efficiency of the hydrogenation catalyst is critical for achieving high levels of polarization. oup.comrsc.org

Homogeneous rhodium catalysts, such as Wilkinson's catalyst, are effective for PHIP because they facilitate the necessary pairwise addition of hydrogen atoms to the unsaturated bond. oup.com Research has focused on developing water-soluble rhodium-based catalysts to make the technique more applicable to biological systems. nih.govacs.org For instance, a water-soluble Rh(I)-based catalyst using the monodentate phosphine (B1218219) ligand tris(hydroxymethyl)phosphine (B1196123) (THP) has been reported for performing PHIP in water. nih.govacs.org

The development of heterogeneous catalysts for PHIP is also an area of active research, aiming to simplify catalyst removal. oup.com Metal-organic layers (MOLs) have been explored as supports for rhodium complexes to create efficient heterogeneous PHIP catalysts. oup.com

Catalysis in Complex Organic Synthesis

Rhodium(II) acetate and its derivatives have become indispensable tools in complex organic synthesis, enabling the construction of intricate molecular architectures with high levels of chemo- and stereoselectivity. google.com

Synthesis of Natural Products and Organic Macromolecules

Rhodium(II) acetate has been instrumental in the synthesis of numerous natural products and organic macromolecules that are challenging to construct using traditional methods. google.com The exceptional chemical and stereoselectivity exhibited by rhodium(II) acetate in the reactions it catalyzes have secured its important position in the synthesis of high-value fine chemicals and pharmaceutical intermediates. google.com

The catalytic C-H insertion reaction, in particular, has proven to be a powerful strategy. For example, rhodium(II)-catalyzed intramolecular C-H insertion into C-H bonds activated by adjacent oxygen atoms has been applied to the total synthesis of complex natural products. rsc.org The choice of rhodium catalyst can significantly influence the selectivity of these reactions, allowing for the controlled formation of specific ring systems. rsc.org

In another notable example, a novel mixed-ligand chiral rhodium(II) catalyst enabled the first enantioselective total synthesis of the natural product piperarborenine B. nih.gov Furthermore, rhodium(II) acetate-catalyzed denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles has been used to synthesize 2-tetrasubstituted saturated heterocycles, which are common motifs in bioactive natural products. acs.org

Formation of N-fused Heterocycles

This compound and its derivatives are highly effective in catalyzing the synthesis of N-fused heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. dovepress.comthieme-connect.com These reactions often proceed through the generation of rhodium carbene intermediates from diazo compounds or their precursors, followed by intricate cascade sequences. rsc.org

A notable strategy involves the Rh(III)-catalyzed C-H activation and annulation of N-aryl amidines with cyclic 2-diazo-1,3-diketones, which produces a variety of 1-aminoisoquinoline (B73089) derivatives under mild, redox-neutral conditions. rsc.org Similarly, Rh(III) catalysis can be used to synthesize indoles from N-nitrosoanilines and α-diazocarbonyl compounds via a C–H activation/carbene insertion/annulation/denitrosation sequence. rsc.org Another powerful approach is the rhodium-catalyzed transannulation of pyridotriazoles with alkynes and nitriles, which provides direct access to N-fused pyrrolo- and imidazopyridines. acs.orgnih.gov In this method, the stable pyridotriazole serves as a precursor to the reactive rhodium carbene. acs.org

A catalytic system-controlled divergent strategy has been developed for the synthesis of either cinnolines or pyrazolo[1,2-a]cinnolines from pyrazolidinones and iodonium (B1229267) ylides. rsc.org This method highlights the critical role of reaction conditions in directing the outcome of a rhodium-catalyzed process. The reaction is believed to proceed through a C–H bond activation, intramolecular cyclization, and aromatization cascade. rsc.org Furthermore, Rh(III) catalysis enables the synthesis of indazoles from N-nitrosoanilines and ethyl 2-oxoacetate through a formal [2+2] cycloaddition/fragmentation pathway, a unique reactivity pattern for the N-nitroso directing group. nih.gov

| Starting Materials | Catalytic System | Resulting Heterocycle | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Pyrazolidinones + Iodonium ylides | Rh₂(OAc)₄ in HFIP | Cinnolines | [4+2] Cyclization | rsc.org |

| Pyrazolidinones + Iodonium ylides | Rh₂(OAc)₄ in DCE | Pyrazolo[1,2-a]cinnolines | [4+2] Cyclization | rsc.org |

| N-Aryl amidines + Cyclic diazo compounds | Rh(III) | 1-Aminoisoquinolines | C-H Activation / Carbene Insertion | rsc.org |

| Pyridotriazoles + Alkynes/Nitriles | Rh(II) | N-fused Pyrrolo- and Imidazopyridines | Transannulation | acs.orgnih.gov |

| N-Nitrosoanilines + Ethyl 2-oxoacetate | Rh(III) | Indazoles | [2+2] Cycloaddition / Fragmentation | nih.gov |

Stereocontrolled Synthesis of 2-Tetrasubstituted Saturated Heterocycles

A significant application of rhodium(II) acetate catalysis is the highly diastereoselective synthesis of 2-tetrasubstituted saturated heterocycles. researchgate.netboyer-research.com This transformation utilizes 1-sulfonyl-1,2,3-triazoles that bear pendant allyl or propargyl ethers and thioethers. acs.org The reaction proceeds through a rhodium-catalyzed denitrogenation of the triazole to generate a rhodium carbenoid intermediate. acs.orgresearchgate.net

The proposed mechanism involves the initial formation of the rhodium carbenoid, which is then subjected to nucleophilic attack by the tethered heteroatom (oxygen or sulfur). acs.orgresearchgate.net This attack forms a cyclic onium ylide species. This key intermediate subsequently undergoes a concerted researchgate.netepfl.ch-sigmatropic rearrangement to forge a new carbon-carbon bond, yielding the 2-tetrasubstituted heterocycle with excellent control over the stereochemistry. acs.orgresearchgate.net The high diastereoselectivity observed in the products is attributed to the minimization of steric repulsion between the migrating group and other substituents in the transition state of the rearrangement. acs.orgresearchgate.net

The versatility of this method is demonstrated by its application to various substrates, including those that lead to the formation of tetrahydrofurans and tetrahydrothiophenes. acs.org For instance, an O-propargyl substituted triazole undergoes the cyclization-rearrangement cascade to afford the corresponding 2-allenyl tetrahydrofuran (B95107) with good yield and diastereoselectivity. acs.org The resulting N-tosylimine products are valuable synthetic intermediates that can be readily converted into other functional groups like aldehydes and sulfonamides. acs.org

| Substrate Type | Heteroatom | Product Type | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Pendant Allyl Ether | Oxygen | Substituted Tetrahydrofuran | High | High | acs.orgresearchgate.net |

| Pendant Propargyl Ether | Oxygen | 2-Allenyl Tetrahydrofuran | Good | Good | acs.org |

| Pendant Allyl Thioether | Sulfur | Substituted Tetrahydrothiophene | Good | High | acs.org |

Catalytic Cycle and Mechanistic Pathways

The catalytic activity of this compound is centered on its ability to react with diazo compounds to form highly reactive rhodium-carbene intermediates. nih.gov The generally accepted catalytic cycle for rhodium(II)-catalyzed reactions begins with the nucleophilic attack of the diazo compound on one of the rhodium centers. rsc.orgtennessee.edu This is followed by the rate-limiting extrusion of a dinitrogen molecule (N₂) to generate the electrophilic rhodium carbene. researchgate.net This intermediate is the linchpin of rhodium's catalytic versatility, engaging in a variety of subsequent transformations such as C-H insertion, cyclopropanation, and ylide formation. nih.govrsc.org

In Rh(III)-catalyzed processes, particularly those involving C-H activation, the cycle often begins with a chelation-assisted C-H activation to form a rhodacyclic intermediate. rsc.orgsnnu.edu.cn This intermediate then reacts with a diazo compound to generate a rhodium-carbene species, which undergoes migratory insertion. rsc.org The cycle is closed by protonolysis, which releases the product and regenerates the active Rh(III) catalyst. rsc.orgsnnu.edu.cn

Oxidation State Changes of Rhodium

The oxidation state of rhodium is a critical parameter that profoundly influences its catalytic activity and the operative mechanistic pathway. epfl.chosti.gov Rhodium can exist in a range of oxidation states from 0 to +6, with the +1, +2, and +3 states being the most common and relevant in catalysis. numberanalytics.comwikipedia.org The catalytic cycle can involve the shuttling of the rhodium center between different oxidation states. For example, some C-H functionalization reactions proceed via a Rh(III)/Rh(I) cycle. snnu.edu.cn

In other cases, the oxidation state can change in response to the reaction environment. For instance, in oxidizing atmospheres, rhodium can form surface oxides like Rh₂O₃ (Rh(III)), while reducing conditions can generate metallic rhodium (Rh(0)). epfl.ch Generally, the reduced metallic form of rhodium exhibits significantly higher catalytic activity than its oxidized counterparts. epfl.ch Some catalytic processes may even involve more complex redox sequences, such as a proposed Rh(III) → Rh(IV) → Rh(II) → Rh(III) cycle in certain allylic C-H amination reactions, where the Rh(III)/Rh(IV) redox event is irreversible, suggesting a rapid reductive elimination from the Rh(IV) state. amazonaws.com The dynamic interconversion between rhodium nanoparticles and single atoms can also occur, involving an oxidative process where the rhodium state changes from Rh(0) to Rh(+1). nih.gov

Influence of Ligands on Reactivity and Selectivity

The ligands coordinated to the dirhodium core play a crucial role in modulating the catalyst's reactivity and selectivity. rsc.orgsyr.edu In the "paddlewheel" structure of dirhodium(II) carboxylates, the four bridging equatorial ligands are instrumental in defining the catalyst's properties. tennessee.edu By altering these ligands, one can fine-tune both steric and electronic effects, which in turn dictates the chemo-, regio-, and stereoselectivity of the catalyzed reaction. rsc.orgresearchgate.net

Electronic Effects: The electronic nature of the ligands directly impacts the electrophilicity of the rhodium carbene intermediate. rsc.org Increasing the electron-withdrawing character of the carboxylate ligands (e.g., trifluoroacetate (B77799) vs. acetate) makes the rhodium center more electron-deficient. This enhances the electrophilicity of the carbene, increasing its reactivity but often at the cost of lower selectivity. rsc.org Conversely, more electron-donating ligands can lead to different reaction pathways altogether. tennessee.edu

Steric and Chiral Effects: Chiral ligands are the cornerstone of asymmetric catalysis with this compound. By employing chiral carboxylate or carboxamidate ligands, such as those derived from amino acids like tert-leucine (e.g., Rh₂(S-PTTL)₄), it is possible to create a chiral environment around the active site. nih.gov This allows for high levels of diastereo- and enantioselectivity in reactions like cyclopropanation and C-H insertion, as the chiral pocket of the catalyst directs the approach of the substrate. nih.govrsc.org

| Ligand Type | Influence | Effect on Reaction | Example | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., OCOCF₃) | Electronic | Increases carbene electrophilicity and reactivity; may decrease selectivity. | C-H Insertion | rsc.org |

| Chiral Carboxamidates (e.g., PTTL) | Steric/Chiral | Creates a chiral pocket, enabling high enantioselectivity. | Asymmetric Cyclopropanation | nih.gov |

| Diphosphines (e.g., dppp) | Electronic/Steric | Improves selectivity and turnover frequency in reductive carbonylation. | Methanol (B129727) to Ethanol (B145695) | rsc.org |

| Electron-Poor Phosphines | Electronic | Decreases phosphine basicity, increasing enantioselectivity. | Hydroformylation | researchgate.net |

Advanced Materials and Nanotechnology Applications

Rhodium Nanostructure Synthesis using Rhodium Acetate (B1210297) Precursors

Rhodium acetate is a key compound in the synthesis of rhodium nanostructures, allowing for precise control over their size and shape. researchgate.netescholarship.org This control is crucial as the catalytic and electronic properties of nanoparticles are highly dependent on these physical attributes. digitellinc.com

The shape-selective synthesis of rhodium nanostructures can be achieved using this compound as a precursor in various methods. aip.org For instance, a seedless polyol synthesis in ethylene (B1197577) glycol with rhodium(II) acetate as the metal precursor can produce (111)-oriented rhodium nanopolyhedra, which are predominantly twinned hexagons in two-dimensional projection. escholarship.orgnih.gov By adjusting reaction parameters, it is possible to obtain different morphologies.

A modified chemical vapor deposition (CVD) technique using this compound has been shown to produce different shapes as a function of temperature. aip.org This method's success is attributed to the unique cage-like structure of this compound, which facilitates the formation and subsequent temperature-modulated reorganization of rhodium nanostructures. aip.org

| Deposition Temperature (°C) | Resulting Nanostructure Shape |

| 500 | Cubes |

| 700 | Pyramids |

| 900 | Hexagons |

| This table summarizes the influence of deposition temperature on the resulting morphology of rhodium nanostructures synthesized via Chemical Vapor Deposition (CVD) using this compound as a precursor. aip.org |

The ability to control the shape of rhodium nanocrystals is significant for optimizing their catalytic performance, as there is a strong correlation between catalytic activity and selectivity with the surface atomic structure. digitellinc.com

Chemical Vapor Deposition (CVD) utilizing this compound is an effective method for creating rhodium-based thin films and nanostructures. aip.orgnii.ac.jp The process involves the thermal decomposition of the this compound precursor. researchgate.net For instance, in a single-step CVD process, this compound can be decomposed in a horizontal tubular furnace under a flow of argon gas to yield shape-selective rhodium nanostructures. aip.org The gradual weight loss of this compound up to 510°C corresponds to the decomposition of its organic framework and the formation of pure metallic rhodium. researchgate.net

While various metal-organic complexes have been explored for the CVD of rhodium, this compound's unique structural characteristics make it a noteworthy precursor for achieving specific nanostructure morphologies. aip.orgresearchgate.net

Shape-Selective Synthesis (e.g., hexagons, cubes, pyramids)

Formation of One-Dimensional Rhodium Wires

One-dimensional rhodium "wires" are of interest due to their potential applications in devices like photovoltaic cells and molecular sensors, owing to their anisotropic optical and electronic properties. researchgate.net The synthesis of these materials often involves the use of this compound as a starting material to form extended chain structures.

A significant approach to forming one-dimensional rhodium wires involves the creation of mixed-valence Rh(I)-Rh(II) complexes. researchgate.netcsic.es These complexes can be synthesized from rhodium(II) acetate precursors. For example, binuclear rhodium(II) carboxylato complexes can be reduced to form molecular wires containing infinite Rh(I)-Rh(II) chains. researchgate.netresearchgate.net

The synthesis of complexes like {[Rh2(μ-O2CMe)2(N–N)2][BX4]}n (where N–N can be bipyridine or phenanthroline) demonstrates the formation of these one-dimensional, mixed-valence chains. researchgate.netacs.org In these structures, binuclear [Rh2(μ-OOCR)2(NN)2]+ units can associate to form extended wires with distinct Rh-Rh bond distances. researchgate.net These materials often exhibit semiconductivity. researchgate.net

Supramolecular Assemblies

This compound and its derivatives are valuable building blocks in supramolecular chemistry, enabling the construction of large, organized molecular systems. nih.gov

Dirhodium(II) tetracarboxylates, such as rhodium(II) acetate, are widely used as nodes or linkers in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The paddlewheel structure of these dirhodium units, with their axial and equatorial coordination sites, allows for the connection of linker ligands to form extended, often porous, structures. researchgate.net

For example, rhodium(II) acetate can be used to synthesize metal-organic polyhedra (MOPs), which can then act as porous monomers in supramolecular polymerization reactions to create materials with intrinsic microporosity. nih.gov The reactivity of the axial sites on the dirhodium paddlewheels is key to linking these MOPs together. nih.gov

Furthermore, rhodium(II) acetate has been used in the synthesis of heterometallic MOFs. For instance, it can be used in transmetalation processes to introduce rhodium centers into existing MOFs, such as Cu3(BTC)2, creating mixed-metal nodes. osti.gov The reaction of rhodium(II) acetate with polyoxometalates can also lead to the formation of layered coordination polymers where the polyoxoanions are coordinated to the {Rh2}4+ core. researchgate.net

Inclusion Compounds (e.g., with β-cyclodextrin)

The formation of inclusion compounds represents a significant area of study in supramolecular chemistry, where a "host" molecule encapsulates a "guest" molecule. β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, is a widely utilized host molecule. oatext.comoatext.com Its structure is characterized by a truncated cone shape with a hydrophobic inner cavity and a hydrophilic outer surface. oatext.comoatext.com This unique architecture allows it to encapsulate various guest molecules, including organometallic compounds like rhodium(II) acetate, leading to the formation of stable inclusion or association compounds. researchgate.netresearchgate.net

The interaction between rhodium(II) acetate and β-cyclodextrin has been the subject of detailed research, confirming the formation of new, distinct chemical entities. researchgate.netresearchgate.net These inclusion complexes are typically prepared in a 1:1 molar ratio, often using methods like freeze-drying to isolate the resulting solid compound. oatext.comoatext.comresearchgate.netscielo.br The formation of the this compound-β-cyclodextrin adduct is verified through a suite of analytical techniques that probe the structural and physical changes occurring upon complexation. researchgate.netresearchgate.net

Detailed Research Findings

The characterization of the rhodium(II) acetate-β-cyclodextrin system relies on multiple analytical methods that provide evidence for the formation of an inclusion compound. researchgate.netresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, thermal analysis, and X-ray powder diffraction (XRD) are crucial in these investigations. researchgate.netresearchgate.net